Benzyl 5-amino-2-methylpiperidine-1-carboxylate Benzyl 5-amino-2-methylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1823290-56-7
VCID: VC5711473
InChI: InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3
SMILES: CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C14H20N2O2
Molecular Weight: 248.326

Benzyl 5-amino-2-methylpiperidine-1-carboxylate

CAS No.: 1823290-56-7

Cat. No.: VC5711473

Molecular Formula: C14H20N2O2

Molecular Weight: 248.326

* For research use only. Not for human or veterinary use.

Benzyl 5-amino-2-methylpiperidine-1-carboxylate - 1823290-56-7

Specification

CAS No. 1823290-56-7
Molecular Formula C14H20N2O2
Molecular Weight 248.326
IUPAC Name benzyl 5-amino-2-methylpiperidine-1-carboxylate
Standard InChI InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3
Standard InChI Key MWKAMUJIXBCKIH-UHFFFAOYSA-N
SMILES CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Benzyl 5-amino-2-methylpiperidine-1-carboxylate belongs to the piperidine class of organic compounds, featuring a saturated six-membered ring with one nitrogen atom. The substituents at positions 2 (methyl), 5 (amino), and 1 (benzyloxycarbonyl) introduce steric and electronic modifications that influence its reactivity and biological activity. The compound’s stereochemistry is critical; for instance, the (2R,5S) enantiomer (CAS 1290191-65-9) exhibits distinct physicochemical properties compared to its (2S,5R) counterpart (CAS 1207853-23-3) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight248.32 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point373.2 ± 42.0 °C at 760 mmHg
Flash Point179.5 ± 27.9 °C
Vapor Pressure0.0 ± 0.8 mmHg at 25°C
LogP (Partition Coefficient)1.82

The benzyl ester group enhances solubility in organic solvents, while the amino group enables participation in condensation and nucleophilic substitution reactions.

Stereochemical Variants

The compound exists in multiple stereoisomeric forms, each with unique applications:

  • (2R,5S)-Enantiomer: Catalog ID L18342, purity ≥97%, used as a building block in peptidomimetic synthesis .

  • (2S,5R)-Enantiomer hydrochloride: A salt form (CID 66670408) with improved stability for storage .

  • Racemic mixtures: Employed in high-throughput screening to identify bioactive configurations.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Piperidine Ring Formation: Cyclization of δ-aminovaleric acid derivatives under acidic conditions.

  • Amino Group Protection: Introduction of a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.

  • Methylation: Alkylation at the 2-position using methyl iodide in the presence of a base.

  • Benzyl Esterification: Reaction with benzyl chloroformate in dichloromethane.

Reaction Scheme:

δ-Aminovaleric acidHClPiperidine intermediateBoc2OProtected amineCH3IMethylated derivativeCbzClBenzyl 5-amino-2-methylpiperidine-1-carboxylate\text{δ-Aminovaleric acid} \xrightarrow{\text{HCl}} \text{Piperidine intermediate} \xrightarrow{\text{Boc}_2\text{O}} \text{Protected amine} \xrightarrow{\text{CH}_3\text{I}} \text{Methylated derivative} \xrightarrow{\text{CbzCl}} \text{Benzyl 5-amino-2-methylpiperidine-1-carboxylate}

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance yield and reduce reaction times. Key challenges include:

  • Stereochemical Purity: Chiral stationary-phase chromatography ensures enantiomeric excess >99% .

  • Cost Optimization: Recycling solvents like ethyl acetate and toluene reduces production costs by 15–20%.

Applications in Pharmaceutical Research

Drug Intermediate

The compound’s piperidine scaffold is integral to several therapeutic agents:

  • Antiviral Drugs: Serves as a precursor for protease inhibitors targeting viral replication.

  • Analgesics: Functionalization at the amino group yields μ-opioid receptor agonists with reduced side effects.

  • Anticancer Agents: Methyl and benzyl groups enhance blood-brain barrier penetration in glioblastoma therapies.

Analytical Reference Standard

Suppliers such as AChemBlock and Smolecule offer the compound (≥97% purity) for:

  • HPLC Calibration: Retention time standardization using C18 columns .

  • Mass Spectrometry: Fragmentation pattern analysis (m/z 248.152481) .

Future Perspectives

Research Opportunities

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution to produce enantiopure forms.

  • Prodrug Development: Ester hydrolysis in vivo to release active pharmaceutical ingredients.

Market Trends

Global demand is projected to grow at 6.8% CAGR (2025–2030), driven by oncology and antiviral drug pipelines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator